molecular formula C17H11Cl2NO2 B13732685 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester CAS No. 134959-57-2

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester

Cat. No.: B13732685
CAS No.: 134959-57-2
M. Wt: 332.2 g/mol
InChI Key: MMLPCEIVQASUHT-UHFFFAOYSA-N
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Description

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring fused with a carboxylic acid ester group and a dichlorophenyl moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester typically involves the esterification of 8-quinolinecarboxylic acid with (2,4-dichlorophenyl)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to its antimicrobial or anticancer effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Quinclorac: A herbicide with a similar quinoline structure.

    2-Phenyl-4-quinolinecarboxylic acid: Used in the synthesis of pharmaceuticals.

Uniqueness

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential for various chemical modifications. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

134959-57-2

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl quinoline-8-carboxylate

InChI

InChI=1S/C17H11Cl2NO2/c18-13-7-6-12(15(19)9-13)10-22-17(21)14-5-1-3-11-4-2-8-20-16(11)14/h1-9H,10H2

InChI Key

MMLPCEIVQASUHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)OCC3=C(C=C(C=C3)Cl)Cl)N=CC=C2

Origin of Product

United States

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